molecular formula C20H23NO3S B11573132 3-[3-methoxy-4-(pentyloxy)benzyl]-1,3-benzothiazol-2(3H)-one

3-[3-methoxy-4-(pentyloxy)benzyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B11573132
M. Wt: 357.5 g/mol
InChI Key: DOGONSLKZFAZTP-UHFFFAOYSA-N
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Description

3-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex organic compound with a unique structure that combines a benzothiazole core with methoxy and pentyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the methoxy and pentyloxy substituents through various organic reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

3-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-METHOXY-4-(ETHYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE
  • **3-{[3-METHOXY-4-(BUTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE

Uniqueness

Compared to similar compounds, 3-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has unique properties due to the presence of the pentyloxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

3-[(3-methoxy-4-pentoxyphenyl)methyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C20H23NO3S/c1-3-4-7-12-24-17-11-10-15(13-18(17)23-2)14-21-16-8-5-6-9-19(16)25-20(21)22/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3

InChI Key

DOGONSLKZFAZTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC

Origin of Product

United States

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